molecular formula C12H13Cl2NO4S B2514901 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 730950-97-7

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2514901
CAS No.: 730950-97-7
M. Wt: 338.2
InChI Key: POFUGOIQDWYLRO-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS 730950-97-7) is a sulfonamide-containing piperidine derivative with the molecular formula C₁₂H₁₃Cl₂NO₄S and a molecular weight of 338.21 g/mol . Its structure features a piperidine ring substituted at the 1-position with a 2,6-dichlorophenylsulfonyl group and at the 4-position with a carboxylic acid moiety.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-6-4-8(5-7-15)12(16)17/h1-3,8H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFUGOIQDWYLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is C12H13Cl2NO4SC_{12}H_{13}Cl_2NO_4S. Its structure includes a piperidine ring substituted with a sulfonyl group, which is known to enhance biological activity by improving solubility and bioavailability. The presence of chlorine atoms further modifies its electronic properties, making it a suitable candidate for various biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in anticancer therapy. Research on sulfonamide derivatives indicates that compounds containing this pharmacophore exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural modifications have been linked to enhanced growth inhibition in breast cancer cell lines such as MDA-MB231, MDA-MB468, and MCF7 .

A detailed examination of structure-activity relationships (SAR) revealed that specific substitutions on the piperidine and sulfonyl groups can lead to increased potency against cancer cells. Compounds with bulky lipophilic substituents demonstrated superior antigrowth activity compared to simpler analogs .

Modulation of Metabolic Disorders

The compound has also been investigated for its role as a modulator of metabolic disorders, particularly through its effects on the farnesoid X receptor (FXR). FXR agonists have shown promise in managing conditions such as type 2 diabetes and hyperlipidemia by regulating lipid metabolism and glucose homeostasis . The activation of FXR can lead to downregulation of triglyceride synthesis pathways and upregulation of fatty acid oxidation, making it a target for therapeutic interventions aimed at metabolic syndrome .

Case Study 1: Antitumor Activity

In a study assessing the efficacy of various sulfonyl derivatives, this compound was tested against multiple breast cancer cell lines. The results indicated that specific derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range, demonstrating potent anticancer properties .

CompoundCell LineGI50 (μM)
Compound AMDA-MB23125.5 ± 0.7
Compound BMDA-MB46816.0 ± 0.6
Compound CMCF77.6 ± 0.1

The SAR analysis indicated that modifications at the 7th position of the quinoline ring significantly influenced the anticancer activity, suggesting that strategic chemical alterations could optimize therapeutic efficacy .

Case Study 2: FXR Modulation

Another significant application involves the use of this compound as an FXR modulator in animal models exhibiting metabolic disorders. In experiments with diabetic mice, administration of FXR agonists resulted in notable reductions in plasma triglyceride levels and improvements in insulin sensitivity . These findings suggest that compounds like this compound could be pivotal in developing treatments for metabolic syndromes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid 730950-97-7 C₁₂H₁₃Cl₂NO₄S 338.21 2,6-Dichlorophenylsulfonyl group; carboxylic acid at C4
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid 1858241-39-0 C₁₃H₁₅Cl₂NO₄S 352.23 Benzyl linker between sulfonyl and dichlorophenyl; increased hydrophobicity
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid 461456-17-7 C₁₄H₁₇NO₆S 327.35 Benzodioxin ring replaces dichlorophenyl; higher oxygen content, enhanced polarity
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid derivatives (e.g., 5-7 ) N/A ~C₂₄H₃₀N₄O₅S ~486.58 Sulfamoylbenzoyl group; amide linkages; designed for carbonic anhydrase inhibition
1-(4-Bromo-benzyl)piperidine-4-carboxylic acid hydrochloride 733797-83-6 C₁₃H₁₇BrClNO₂ 358.64 Bromobenzyl substituent; hydrochloride salt improves solubility

Biological Activity

1-(2,6-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS No. 730950-97-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅Cl₂NO₄S, with a molecular weight of 352.23 g/mol. It features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar mechanisms of action, potentially inhibiting bacterial growth through interference with folate synthesis pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the sulfonyl group allows it to interact with enzyme active sites, potentially leading to inhibition of key metabolic pathways. This mechanism is common among sulfonamide derivatives, which are known to inhibit dihydropteroate synthase in bacteria .

Anticancer Activity

In vitro studies have shown that related compounds can exhibit antiproliferative effects against cancer cell lines. For instance, a study reported that certain piperidine derivatives demonstrated significant inhibitory activity against human cancer cell lines, indicating that this compound may also possess anticancer properties . The IC50 values obtained in these studies suggest that the compound could be explored further as a potential anticancer agent.

The biological activity of this compound is likely attributed to its ability to form hydrogen bonds with target enzymes or receptors. The sulfonyl group enhances binding affinity through hydrophobic interactions with enzyme active sites, leading to the disruption of normal cellular processes.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Anticancer ActivityShowed significant antiproliferative effects with IC50 values comparable to established chemotherapeutics.
Enzyme InhibitionInvestigated for inhibition of key metabolic enzymes in bacteria.

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